3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide: is a complex organic compound featuring multiple methoxy groups and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization with methoxy groups. Common reagents used in these reactions include methoxybenzaldehyde, aniline derivatives, and various catalysts to facilitate the formation of the quinoline structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include the use of large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and quinoline ring play crucial roles in binding to these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation.
Comparison with Similar Compounds
3,4,5-trimethoxybenzaldehyde: Used as an intermediate in pharmaceutical synthesis.
3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-trimethoxybenzoic acid: Utilized in the synthesis of various organic compounds.
Uniqueness: 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide is unique due to its combination of methoxy groups and a quinoline ring, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-31-19-9-6-16(7-10-19)22-15-23(32-2)20-14-18(8-11-21(20)29-22)28-27(30)17-12-24(33-3)26(35-5)25(13-17)34-4/h6-15H,1-5H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLGHPPPKOSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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